molecular formula C17H13BrN2O2 B1393578 2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid CAS No. 1160264-26-5

2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid

Cat. No. B1393578
M. Wt: 357.2 g/mol
InChI Key: BQSPALSZMYZCMD-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-Aminophenylacetic acid, which is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 .


Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, a series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . Another method involves the solid-phase synthesis of 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl amino acids and peptides .


Molecular Structure Analysis

The molecular structure of similar compounds was elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques, but specific data for your compound was not found .

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • The compound undergoes various chemical reactions, such as N-alkylation and condensation, highlighting its reactivity and potential for creating diverse derivatives. For example, sodium 2-amino-3-cyanoquinoline-4-carboxylate undergoes imide N-alkylation reactions (Campaigne & Hutchinson, 1970).
    • Novel synthesis methods have been developed for halogenated phenylquinoline carboxylic acids, indicating their utility in chemical synthesis (Raveglia et al., 1997).
  • Photochemistry and Photolabile Groups :

    • Brominated hydroxyquinoline, a related compound, has been studied as a photolabile protecting group for carboxylic acids. It shows potential in biological messenger caging due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).
  • Supramolecular Chemistry :

    • The compound plays a role in the formation of noncovalent-bonded supramolecular architectures. It has been studied in conjunction with carboxylic acids, contributing to the understanding of noncovalent interactions in organic chemistry (Gao et al., 2014).
  • Catalysis and Organic Transformations :

    • Quinoline derivatives, including those related to 2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid, have been explored in catalytic processes, such as palladium-catalyzed arylation and alkylation of carbon-hydrogen bonds (Shabashov & Daugulis, 2010).
  • Potential in Drug Development :

    • While excluding specific drug usage, it's worth noting that various quinoline derivatives have been synthesized for potential applications in pharmaceutical research, such as exploring their antimicrobial properties (Patel et al., 2006).

Safety And Hazards

Safety data sheets for similar compounds indicate that they can cause severe skin burns and eye damage, and are harmful if swallowed or inhaled .

Future Directions

Future research could focus on developing new synthetic strategies for these types of compounds, as well as exploring their potential applications in various fields .

properties

IUPAC Name

2-(4-aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2/c1-9-6-11(18)7-13-14(17(21)22)8-15(20-16(9)13)10-2-4-12(19)5-3-10/h2-8H,19H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSPALSZMYZCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid
Reactant of Route 2
2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid
Reactant of Route 3
2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid
Reactant of Route 4
2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid
Reactant of Route 5
2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid
Reactant of Route 6
2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid

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